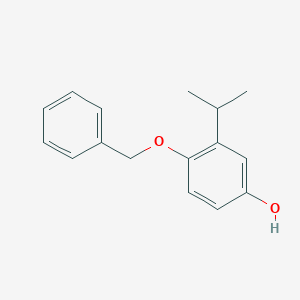

4-Benzyloxy-3-isopropyl-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyloxy-3-isopropyl-phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

- Antioxidant Activity : Research indicates that 4-Benzyloxy-3-isopropyl-phenol exhibits antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases.

- Anti-inflammatory Properties : Studies have suggested that this compound may inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory disorders.

- Anticancer Potential : Preliminary investigations have pointed to the ability of this compound to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated the efficacy of this compound in scavenging free radicals, with results showing a significant reduction in oxidative markers in treated cells compared to controls. The compound's mechanism was attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them.

-

Anti-inflammatory Mechanism :

- In vitro experiments revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

-

Cancer Cell Apoptosis :

- Research involving breast cancer cell lines indicated that treatment with this compound led to increased markers of apoptosis. The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Anticancer | Induced apoptosis in breast cancer cell lines |

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and benzyloxy groups activate the aromatic ring toward EAS. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Outcome : Nitration occurs preferentially at the ortho and para positions relative to the hydroxyl group. The isopropyl group directs substitution to the meta position due to steric hindrance .

-

Product : 4-Benzyloxy-3-isopropyl-2-nitrophenol (major) and 4-Benzyloxy-3-isopropyl-6-nitrophenol (minor).

Sulfonation

-

Conditions : H₂SO₄ at 100°C

-

Outcome : Sulfonic acid groups (–SO₃H) are introduced at the para position to the hydroxyl group .

Ether Cleavage Reactions

The benzyloxy group undergoes cleavage under specific conditions:

Catalytic Hydrogenolysis

-

Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol, 25–80°C .

-

Mechanism : The C–O bond in the benzyloxy group is cleaved via adsorption on the catalyst surface, yielding 3-isopropylphenol and toluene .

Acidic Hydrolysis

Alkylation and Acylation

The phenolic hydroxyl group participates in nucleophilic reactions:

Acylation

-

Product : 4-Benzyloxy-3-isopropylphenyl acetate (C₁₈H₂₀O₃).

Oxidation of the Phenolic Group

Reduction of the Benzyloxy Group

Comparative Reactivity of Substituents

Mechanistic Insights

-

Hydrogenolysis Pathway : The benzyloxy group undergoes heterolytic cleavage on Pd surfaces, with hydrogen atoms facilitating C–O bond scission .

-

Steric Effects : The isopropyl group reduces reaction rates in SN2 pathways by hindering nucleophilic attack .

Research Findings

Propiedades

Número CAS |

156740-94-2 |

|---|---|

Fórmula molecular |

C16H18O2 |

Peso molecular |

242.31 g/mol |

Nombre IUPAC |

4-phenylmethoxy-3-propan-2-ylphenol |

InChI |

InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |

Clave InChI |

JRXDSZKTLGMSIF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |

Sinónimos |

4-Benzyloxy-3-isopropyl-phenol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.